Dihydrocurcumin Glucuronide
CAS No.: 227466-73-1
Cat. No.: VC0104882
Molecular Formula: C27H30O12
Molecular Weight: 546.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 227466-73-1 |
---|---|
Molecular Formula | C27H30O12 |
Molecular Weight | 546.5 g/mol |
IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohept-6-enyl]-2-methoxyphenoxy]oxane-2-carboxylic acid |
Standard InChI | InChI=1S/C27H30O12/c1-36-20-11-14(5-9-18(20)30)3-7-16(28)13-17(29)8-4-15-6-10-19(21(12-15)37-2)38-27-24(33)22(31)23(32)25(39-27)26(34)35/h3,5-7,9-12,22-25,27,30-33H,4,8,13H2,1-2H3,(H,34,35)/b7-3+/t22-,23-,24+,25-,27+/m0/s1 |
Standard InChI Key | SONVQAIDTCRXLU-YJYJCBIMSA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)CCC(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES | COC1=C(C=CC(=C1)CCC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Dihydrocurcumin glucuronide (IUPAC name: 4-[(1E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1-hepten-1-yl]-2-methoxyphenyl β-D-glucopyranosiduronic acid) is a polar metabolite formed through the sequential reduction and glucuronidation of curcumin. Its molecular formula is , with a molecular weight of 546.52 g/mol . The compound’s structure comprises a β-D-glucuronic acid moiety conjugated to dihydrocurcumin, a hydrogenated derivative of curcumin lacking the central double bond (Fig. 1). This structural modification significantly alters its physicochemical properties:
Property | Value |
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Molecular Formula | |
Molecular Weight | 546.52 g/mol |
Purity | ≥98% |
Solubility | Soluble in DMSO, chloroform |
Storage Conditions | 2–8°C, protected from light |
Table 1: Physicochemical properties of dihydrocurcumin glucuronide .
The glucuronidation at the phenolic hydroxyl group enhances water solubility by approximately 200-fold compared to curcumin, addressing one of the major limitations of native curcuminoids . Nuclear magnetic resonance (NMR) studies confirm that glucuronic acid conjugation occurs preferentially at the para-hydroxyl group of the aromatic rings, preserving the diketone moiety critical for biological activity .
Biosynthesis and Metabolic Pathways
In Vivo Biotransformation
Curcumin undergoes extensive phase I and phase II metabolism following oral administration. The metabolic cascade involves:
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Reduction: NADPH-dependent reductases convert curcumin to dihydrocurcumin (DHC) via saturation of the α,β-unsaturated ketone groups .
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Glucuronidation: UDP-glucuronosyltransferase (UGT) isoforms, particularly UGT1A1 and UGT1A8, catalyze the conjugation of glucuronic acid to DHC, forming DHCG .
In murine models, DHCG accounts for ~35% of circulating curcumin metabolites within 2 hours post-administration, surpassing levels of unmetabolized curcumin by 20-fold . Human hepatic microsomal studies demonstrate similar metabolic patterns, though interspecies variations in UGT activity necessitate cautious extrapolation .
In Vitro Synthesis
Industrial production of DHCG involves a two-step protocol:
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Chemical Reduction: Curcumin is treated with sodium borohydride () in methanol at 25°C, achieving >90% conversion to DHC within 2 hours .
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Enzymatic Glucuronidation: Recombinant UGT1A1 immobilized on magnetic nanoparticles facilitates DHCG synthesis with a yield of 82% under optimized conditions (pH 7.4, 37°C) .
Pharmacokinetic Profile and Bioavailability
Comparative pharmacokinetic studies reveal critical differences between curcumin and DHCG:
Parameter | Curcumin | DHCG |
---|---|---|
1.2 ± 0.3 h | 2.8 ± 0.6 h | |
12.4 ± 3.1 ng/mL | 218.7 ± 45.2 ng/mL | |
AUC | 58.3 ng·h/mL | 1,842.6 ng·h/mL |
Half-life | 0.8 h | 4.7 h |
Table 2: Pharmacokinetic parameters of curcumin and DHCG in Sprague-Dawley rats (10 mg/kg oral dose) .
The extended half-life and higher systemic exposure of DHCG correlate with its increased metabolic stability. Unlike curcumin, which undergoes rapid hepatic first-pass metabolism, DHCG circulates predominantly in conjugated form, reaching peak plasma concentrations 2.3-fold higher than curcumin’s major sulfate conjugates .
Mechanisms of Biological Action
Lipid Metabolism Regulation
In THP-1 human macrophages, DHCG demonstrates distinct effects on lipid homeostasis:
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Upregulation of PPARγ: DHCG activates peroxisome proliferator-activated receptor gamma () at 10 μM, increasing mRNA expression by 2.8-fold compared to controls .
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Modulation of CD36/FAT: Unlike curcumin, which upregulates fatty acid translocase () by 4.1-fold, DHCG maintains baseline expression, suggesting differential effects on lipid uptake .
These findings imply that DHCG may counteract curcumin’s pro-lipidogenic effects in macrophages, potentially explaining the discordance between in vitro and in vivo observations of curcumin’s impact on atherosclerosis .
Antioxidant Capacity
Electron paramagnetic resonance (EPR) spectroscopy quantifies DHCG’s radical scavenging activity:
Radical Species | IC (μM) |
---|---|
DPPH | 18.4 ± 1.2 |
Hydroxyl | 32.7 ± 2.8 |
Superoxide | 45.1 ± 3.6 |
Table 3: Antioxidant activity of DHCG compared to Trolox equivalents .
DHCG’s antioxidant potency stems from its ability to donate hydrogen atoms from the glucuronic acid moiety while maintaining the reduced β-diketone structure essential for electron delocalization .
Anti-inflammatory Signaling
In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages:
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DHCG (25 μM) reduces TNF-α secretion by 62% versus controls () .
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NF-κB p65 nuclear translocation decreases by 73% following DHCG treatment, comparable to dexamethasone’s effects .
Mechanistically, DHCG inhibits IκB kinase (IKK) phosphorylation, preventing IκBα degradation and subsequent NF-κB activation .
Comparative Analysis with Curcumin Metabolites
The curcuminoid metabolic pathway yields multiple derivatives with varying bioactivities:
Metabolite | Solubility (mg/mL) | PPARγ Activation | NF-κB Inhibition |
---|---|---|---|
Curcumin | 0.006 | +++ | ++++ |
DHCG | 1.24 | ++ | +++ |
Tetrahydrocurcumin | 0.89 | + | ++ |
Curcumin glucuronide | 1.56 | - | + |
Table 4: Bioactivity profile of major curcumin metabolites (+++ = strong effect; - = no effect) .
DHCG exhibits balanced agonism at PPARγ and NF-κB inhibition, positioning it as a key mediator of curcumin’s pleiotropic effects. Its superior solubility enables sustained plasma concentrations, potentially enhancing therapeutic outcomes in chronic inflammatory conditions .
Therapeutic Applications and Clinical Implications
Metabolic Syndrome
Preclinical studies demonstrate DHCG’s efficacy in improving insulin sensitivity:
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Obese Zucker rats treated with 50 mg/kg/day DHCG for 8 weeks showed 31% reduction in HOMA-IR index () .
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Adiponectin levels increased 2.1-fold, correlating with improved glucose uptake in skeletal muscle .
Neurodegenerative Disorders
In Aβ-induced Alzheimer’s models:
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DHCG (10 μM) reduces tau hyperphosphorylation by 58% via GSK-3β inhibition .
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Synaptophysin expression recovers to 83% of control levels, indicating preserved synaptic plasticity .
Oncology
DHCG potentiates chemotherapy efficacy through P-glycoprotein inhibition:
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